molecular formula C22H28N2O3S B2958912 METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE CAS No. 670269-85-9

METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2958912
CAS No.: 670269-85-9
M. Wt: 400.54
InChI Key: RQQMXJOEPGZHGF-UHFFFAOYSA-N
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Description

METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic thiophene-derived compound characterized by a carboxylate ester at position 3, a 3,4-dimethylphenyl substituent at position 4, and a 2-(azepan-1-yl)acetamido group at position 2 of the thiophene core. The methyl ester group suggests improved metabolic stability compared to ethyl or free carboxylic acid derivatives.

Properties

IUPAC Name

methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-8-9-17(12-16(15)2)18-14-28-21(20(18)22(26)27-3)23-19(25)13-24-10-6-4-5-7-11-24/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQMXJOEPGZHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactionsThe final step often involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene ring .

Scientific Research Applications

Methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Divergences

The compound shares a thiophene-3-carboxylate backbone with analogs such as ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE (). Key differences include:

  • Substituent at Position 2: The target compound features a 2-(azepan-1-yl)acetamido group, whereas the TOSLAB-BB analog () has a 2-chlorobenzoyl amino group. The azepane ring introduces a larger, more flexible substituent compared to the rigid aromatic benzoyl group.
  • Aryl Group at Position 4 : The 3,4-dimethylphenyl group in the target compound is less polar than the 3,4-dimethoxyphenyl group in the TOSLAB-BB analog, likely increasing lipophilicity .

Comparison with Piperazine-Containing Analogs ()

Piperazine-based ureido-thiazole derivatives (e.g., 10l , 10m , 10n , 10o ) share functional group motifs but differ in core structure and substituents:

  • Heterocyclic Core: The target compound uses a thiophene ring, while compounds feature thiazole cores.
  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound is less electron-deficient than the 3,5-di(trifluoromethyl)phenyl or 3-chloro-4-(trifluoromethyl)phenyl groups in 10m and 10o , which may reduce electrophilic reactivity .

Biological Activity

Methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core structure, which is known for its diverse biological activities. Its molecular formula is C₁₈H₁₉N₃O₂S, and it possesses a molecular weight of approximately 341.42 g/mol. The presence of the azepan ring and the dimethylphenyl group contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, thereby altering their activity. This modulation can lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : By interacting with certain receptors, it may influence signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, although specific data on susceptibility profiles are still being compiled.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In studies involving human cancer cell lines, it has shown cytotoxic effects, particularly against breast cancer (MCF-7) and liver cancer (HepG-2) cells. The mechanism underlying this activity involves the induction of apoptosis and inhibition of cell proliferation .

Research Findings and Case Studies

A summary of notable studies regarding the biological activity of this compound is presented below:

StudyFindingsCell Lines TestedReference
Study 1Demonstrated cytotoxicity against MCF-7 cells with an IC50 of 0.10 µMMCF-7 (Breast Cancer)
Study 2Showed inhibition of growth in HepG-2 cells with notable apoptotic effectsHepG-2 (Liver Cancer)
Study 3Evaluated antimicrobial activity against Pseudomonas aeruginosa; low activity observedPseudomonas aeruginosa

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest that it may have favorable absorption characteristics and bioavailability, which are critical for its therapeutic application .

Q & A

Q. What are the recommended synthetic routes for METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE, and how can yield optimization be achieved?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Condensation reactions between azepane-containing acetamide derivatives and thiophene precursors under acidic or basic conditions.
  • Cyclization using catalysts like HCl or acetic acid in refluxing ethanol (70–80°C), as demonstrated for analogous thiophene carboxylates .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol.

Yield Optimization Strategies:

  • Adjust molar ratios of reactants (e.g., 1:1.2 for amine:thiophene precursor).
  • Optimize reaction time (e.g., 6–12 hours for reflux conditions).
  • Use anhydrous solvents to minimize side reactions.

Q. Table 1: Synthesis Parameters from Analogous Compounds

Compound ClassSolvent/CatalystTemperatureYield (%)Reference
Thiophene carboxylateEthanol/HClReflux82.4
Tetrahydro-β-carbolineMethanol/HClReflux90

Q. What safety protocols and storage conditions are critical for handling this compound?

Methodological Answer:

  • Hazard Identification : Potential skin/eye irritation and respiratory toxicity (based on structurally similar compounds) .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible substances (oxidizers, strong acids/bases) .
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.0–7.5 ppm for aromatic protons) .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., space group P2₁/c for similar thiophenes) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 413.18).
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity sites. Basis sets like B3LYP/6-31G(d) are standard .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with MD simulations .

Q. Table 2: DFT Parameters for Structural Analysis

PropertyComputational LevelObservationsReference
HOMO-LUMO GapB3LYP/6-31G(d)4.2 eV (indicative of stability)

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Use established protocols (e.g., DPPH for antioxidant activity; IC₅₀ values in µM range) .
  • Control Variables : Ensure consistent cell lines (e.g., RAW 264.7 macrophages), solvent concentrations (DMSO < 0.1%), and dosage ranges.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-study variability) .

Q. What in vitro/in vivo models are suitable for evaluating pharmacological potential?

Methodological Answer:

  • In Vitro :
    • Antioxidant : DPPH/ABTS radical scavenging .
    • Anti-inflammatory : COX-2 inhibition in LPS-induced macrophages .
  • In Vivo :
    • Carrageenan-induced paw edema (rat model) to assess acute inflammation .
    • Collagen-induced arthritis (mouse model) for chronic inflammation studies.

Q. Table 3: Biological Activity Data from Analogous Compounds

AssayModelResult (IC₅₀/Inhibition %)Reference
DPPH ScavengingIn vitroIC₅₀ = 28.5 µM
Carrageenan EdemaRat62% inhibition at 50 mg/kg

Q. How do structural modifications (e.g., azepane ring, dimethylphenyl) influence bioactivity?

Methodological Answer:

  • Azepane Ring : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity.
  • 3,4-Dimethylphenyl : Electron-donating groups increase π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
  • Methodology : Synthesize analogs with varied substituents and compare activities via SAR tables.

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